6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with the molecular formula C10H12FNO. It is a derivative of tetrahydroquinoline, featuring a fluorine atom at the 6th position and a methoxy group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 6-fluoro-2-nitroaniline with methoxyacetaldehyde followed by reduction and cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the methoxy group at the 8th position.
8-methoxy-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the fluorine atom at the 6th position.
6-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline: Similar in structure but has a methyl group instead of a methoxy group at the 8th position.
Uniqueness
The presence of both the fluorine atom at the 6th position and the methoxy group at the 8th position makes 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline unique. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1248655-03-9 |
---|---|
Molecular Formula |
C10H12FNO |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
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